molecular formula C19H16ClN3O2 B11395138 N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11395138
M. Wt: 353.8 g/mol
InChI Key: DRKHYTGRSIHWJA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a carboxamide backbone substituted with a 3-chloro-4-methylphenyl group at the amide nitrogen and a 4-methylphenyl group at position 1 of the pyridazine ring. Its molecular formula is C₁₈H₁₄ClN₃O₂ (molecular weight: 339.8) . The structure combines lipophilic methyl groups with a chloro substituent, which may influence physicochemical properties and biological interactions.

Properties

Molecular Formula

C19H16ClN3O2

Molecular Weight

353.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O2/c1-12-3-7-15(8-4-12)23-10-9-17(24)18(22-23)19(25)21-14-6-5-13(2)16(20)11-14/h3-11H,1-2H3,(H,21,25)

InChI Key

DRKHYTGRSIHWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization

In a representative procedure, 5-hydroxypyrrolines react with semicarbazide analogues under basic conditions to form 1,4-dihydropyridazines. For example, 1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is synthesized via refluxing 5-hydroxypyrroline with semicarbazide hydrochloride in ethanol, yielding 88% isolated product. This intermediate is critical for subsequent carboxamide functionalization.

Reaction Conditions:

  • Solvent: Ethanol

  • Temperature: 80°C

  • Catalyst: Triethylamine

  • Yield: 85–88%

Alternative Lewis Acid-Catalyzed Cycloaddition

A novel approach utilizing Bi(OTf)₃ as a Lewis acid catalyst enables atom-economical synthesis of dihydropyridazine derivatives. While originally developed for 1,2-dihydropyridine-3-carbonitriles, this method has been adapted for carboxamide derivatives.

Procedure:

  • Cycloaddition: Propargylic alcohols react with (E)-3-amino-3-phenylacrylonitriles in tetrahydrofuran (THF) at 80°C.

  • Oxidation: The intermediate is oxidized to the 4-oxo-dihydropyridazine using MnO₂.

  • Amidation: Similar EDCI/HOBt-mediated coupling is performed.

Advantages:

  • Scalable to gram quantities.

  • Functional group tolerance: Chloro and methyl substituents remain intact.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ValueImpact on Yield
Solvent (Cyclization)EthanolMaximizes ring closure
Solvent (Coupling)DCMEnhances amine reactivity
Temperature80°C (cyclization), 25°C (coupling)Prevents decomposition

Catalytic Systems

  • EDCI/HOBt: Superior to DCC/DMAP due to reduced side reactions.

  • Bi(OTf)₃: Offers 15% higher yield compared to FeCl₃ in cycloadditions.

Characterization and Quality Control

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, NH), 7.89–7.12 (m, 8H, Ar-H), 2.34 (s, 3H, CH₃).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Purity is validated via HPLC (≥98%) using a C18 column and acetonitrile/water (70:30) mobile phase.

Challenges and Mitigation Strategies

  • Low Coupling Efficiency: Excess amine (1.2 equiv) and prolonged reaction time (24 h) mitigate incomplete amidation.

  • Oxidation Side Products: Use of anhydrous MnO₂ under nitrogen atmosphere minimizes over-oxidation .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Molecular Information

  • IUPAC Name : N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
  • Molecular Formula : C18H18ClN3O
  • Molecular Weight : 329.81 g/mol

Structural Representation

The compound features a pyridazine ring, which is crucial for its biological activity. The presence of chlorine and methyl groups enhances its pharmacological properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties.

Case Study

A study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (by approximately 70%) compared to untreated controls. The study also noted increased levels of pro-apoptotic proteins following treatment.

Antimicrobial Activity

The compound has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent.

Data Table: Antimicrobial Activity Summary

Bacterial StrainMinimum Inhibitory Concentration (MIC)Effect
Staphylococcus aureus32 µg/mLInhibition of growth
Escherichia coli16 µg/mLInhibition of growth
Pseudomonas aeruginosa64 µg/mLModerate inhibition

Neuroprotective Effects

Emerging evidence suggests that the compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

Case Study

In a model of Parkinson's disease, administration of this compound significantly improved motor function and reduced dopaminergic neuron loss compared to control groups.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicates that modifications to the phenyl rings and the pyridazine core can enhance biological activity. Key observations include:

  • Chlorine Substitution : Enhances binding affinity to target proteins.
  • Methyl Groups : Improve lipophilicity and bioavailability.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the pyridazine ring and the aryl groups attached to the carboxamide. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Pyridazine Substituent (Position 1) Amide Substituent Molecular Weight Melting Point (°C) Key Features
Target Compound 4-methylphenyl 3-chloro-4-methylphenyl 339.8 N/A Balanced lipophilicity (methyl groups) and moderate polarity (Cl).
Compound 31 4-chlorophenyl 3-fluoro-4-(quinolinyloxy)phenyl ~700* 158.2–159.6 Higher molecular weight due to quinolinyl extension; halogenated substituents enhance rigidity.
Compound 33 4-methoxyphenyl 3-fluoro-4-(quinolinyloxy)phenyl ~700* 105.4–106.5 Methoxy group reduces melting point vs. chloro analogs.
Compound 4-methoxyphenyl 3,4-dichlorophenyl 390.22 N/A Dichlorophenyl increases lipophilicity; methoxy enhances solubility.
Compound Phenyl 2-chloro-5-(trifluoromethyl)phenyl ~380* N/A Trifluoromethyl group introduces strong electron-withdrawing effects.

*Estimated based on structural complexity.

Key Observations :

  • Halogen vs. Alkyl Substituents : Chloro/bromo substituents (e.g., Compound 31 ) typically increase melting points compared to methyl or methoxy groups, likely due to stronger intermolecular interactions (e.g., halogen bonding). The target compound’s methyl groups may lower its melting point relative to chlorinated analogs.
  • Lipophilicity : The 3-chloro-4-methylphenyl group in the target compound offers moderate lipophilicity, intermediate between the dichlorophenyl ( ) and trifluoromethylphenyl ( ) groups.
  • Solubility : Methoxy groups (Compound 33 ) improve aqueous solubility compared to methyl or halogen substituents.
Antiproliferative Activity :
  • Thiazolidinone derivatives with 4-methylphenyl groups ( ) exhibited significant cytotoxicity against renal adenocarcinoma (769-P) cells, suggesting that methyl substituents may enhance bioactivity.
  • Quinoline-extended pyridazines (Compounds 31–34 ) were designed for kinase inhibition, with halogen substituents likely improving target binding affinity.
Apoptosis and Cell Cycle Effects :
  • In , methylphenyl-substituted compounds induced G1 arrest and apoptosis in cancer cells. The target compound’s 4-methylphenyl group may similarly influence cell cycle regulation.
Electron-Withdrawing Effects :
  • The trifluoromethyl group in could enhance metabolic stability compared to the target compound’s chloro-methyl group, though at the cost of increased molecular weight.

Biological Activity

N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a heterocyclic compound with potential biological activity. This article explores its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H25ClN2O
  • Molecular Weight : 452.9 g/mol
  • IUPAC Name : this compound
  • Chemical Structure : The compound features a dihydropyridazine core substituted with chloromethyl and methyl phenyl groups.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related heterocycles have demonstrated their ability to induce apoptosis in cancer cells and inhibit tumor growth.

A notable study highlighted that certain derivatives showed cytotoxic effects against various human tumor cell lines, suggesting that structural modifications can enhance their efficacy against cancer .

Antimicrobial Activity

The compound also shows promise in antimicrobial applications. Similar derivatives have been tested for their effectiveness against bacterial strains, with some exhibiting potent activity comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Initial investigations into the SAR of related compounds reveal that specific substitutions on the phenyl rings significantly influence their potency and selectivity for biological targets .

Substituent Effect on Activity Comments
ChlorineIncreases potencyEnhances interaction with biological targets
MethylModulates solubilityAffects bioavailability
PhenylImproves binding affinityCritical for receptor interaction

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of structurally similar compounds on various cancer cell lines. Compounds with similar dihydropyridazine structures demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of related compounds against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition, with some achieving zones of inhibition greater than 20 mm .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide?

Answer:
Synthesis optimization requires multi-step protocols with attention to:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yields .
  • Catalyst systems : Transition metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts may accelerate cyclization steps in pyridazine ring formation .
  • Temperature control : Stepwise heating (e.g., 60–80°C for condensation, 100–120°C for cyclization) minimizes side reactions .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity, validated via HPLC (>95% purity threshold) .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic substituents at 7.2–8.1 ppm) and carbonyl groups (~165–170 ppm) .
  • X-ray crystallography : SHELX suite (SHELXL for refinement) resolves dihedral angles between aromatic rings and hydrogen-bonding networks in the dihydropyridazine core .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+) with <3 ppm error .
  • IR spectroscopy : Identifies carbonyl stretching (1660–1680 cm⁻¹) and NH bending (~3300 cm⁻¹) in the carboxamide group .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

  • Docking studies (AutoDock/Vina) : Simulate binding to kinase pockets (e.g., CDK2) using PyMOL for visualization. Key parameters include:
    • Binding affinity (ΔG) : < -8 kcal/mol suggests strong interactions.
    • Hydrogen bonds : Chlorophenyl and carboxamide groups form bonds with Asp86 and Lys89 in CDK2 .
  • MD simulations (GROMACS) : Assess stability over 100 ns trajectories; RMSD < 2 Å indicates stable binding .
  • QSAR models : Correlate substituent electronegativity (Cl, CH3) with IC50 values for anti-inflammatory activity .

Advanced: What strategies resolve contradictions in crystallographic data for this compound?

Answer:

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning, improving R1 from >0.15 to <0.05 .
  • Disorder modeling : Split occupancies for overlapping methyl groups (C19/C20) using PART/SUMP restraints .
  • Validation tools : Check PLATON’s ADDSYM for missed symmetry and CCDC’s Mercury for Hirshfeld surface analysis to validate intermolecular contacts .

Advanced: How do structural variations in analogous compounds influence bioactivity?

Answer:

  • Chlorine substitution : Replacing 3-Cl with 4-F (e.g., in ) increases solubility (logP reduced by 0.5) but reduces kinase inhibition (IC50 from 12 nM to 45 nM) .
  • Methyl vs. methoxy groups : 4-Methylphenyl (logD 2.8) enhances metabolic stability compared to 4-methoxyphenyl (logD 2.3), as shown in CYP450 assays .
  • Carboxamide position : Shifting from C3 to C5 (e.g., ) alters H-bond donor capacity, reducing TNF-α inhibition by 30% .

Advanced: What experimental designs address low yield in the final cyclization step?

Answer:

  • Reagent optimization : Substitute POCl3 with PCl5 (1.2 equiv) in pyridazine ring closure, improving yields from 45% to 68% .
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30 min (100°C, 300 W), minimizing thermal degradation .
  • In-situ monitoring : Use FTIR probes to track carbonyl intermediate formation (peak at 1720 cm⁻¹) and adjust stoichiometry dynamically .

Advanced: How can researchers validate the compound’s stability under physiological conditions?

Answer:

  • pH stability assays : Incubate in PBS (pH 7.4) and gastric fluid (pH 1.2) for 24 h; >90% recovery via LC-MS indicates robustness .
  • Photodegradation studies : Expose to UV light (254 nm); <5% degradation after 48 h confirms photostability .
  • Plasma protein binding : Use equilibrium dialysis; >95% binding to albumin suggests prolonged half-life .

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